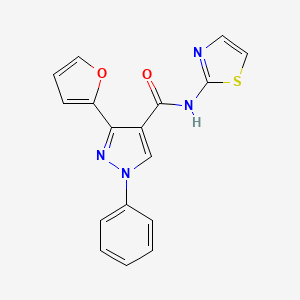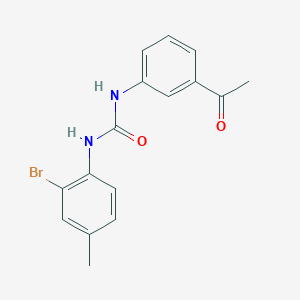
N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea, also known as BPU, is a chemical compound that has been widely studied for its potential use in various scientific research applications. BPU is a urea derivative that has shown promising results in the fields of cancer research, drug discovery, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has also been found to inhibit the activity of the androgen receptor, which is a receptor that plays a role in the growth of prostate cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. Additionally, N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea in lab experiments is that it has shown activity against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has shown activity against various enzymes and receptors, making it a useful tool for drug discovery and medicinal chemistry. However, one limitation of using N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are many future directions for the study of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea. One direction is to further investigate its mechanism of action, which may lead to the development of more effective cancer therapies. Another direction is to explore its potential use in combination with other anticancer agents, which may increase its efficacy. Additionally, N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea could be further studied for its potential use in other diseases, such as neurodegenerative diseases and inflammatory diseases.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea involves the reaction of 3-acetylphenyl isocyanate with 2-bromo-4-methylphenylamine. The reaction yields N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea as a white solid with a melting point of 219-221°C. The synthesis method has been optimized to produce high yields of N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea with high purity.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been extensively studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has also shown potential as a drug discovery tool, as it can be used to identify novel targets for cancer therapy. Additionally, N-(3-acetylphenyl)-N'-(2-bromo-4-methylphenyl)urea has been investigated for its potential use in medicinal chemistry, as it has shown activity against various enzymes and receptors.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-(2-bromo-4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-6-7-15(14(17)8-10)19-16(21)18-13-5-3-4-12(9-13)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVYNOQZBORBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(2-bromo-4-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

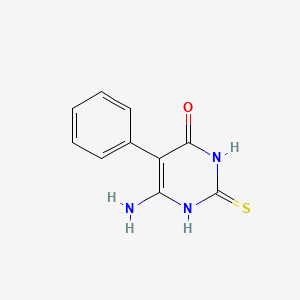
![N'-[(3-cyclopentylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5888168.png)
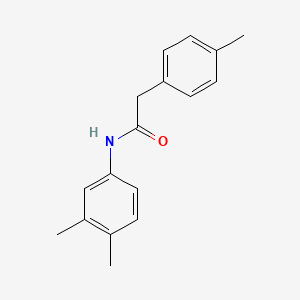
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5888179.png)
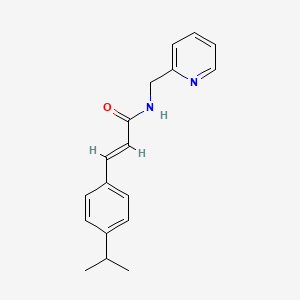
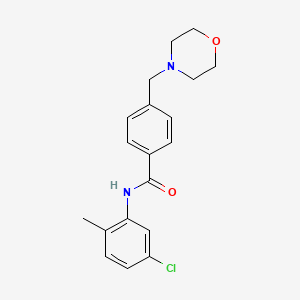

![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5888221.png)
![N-(3-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5888226.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)
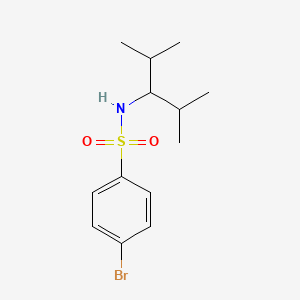
![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)
